2-(3,4-Difluorophenyl)ethenesulfonyl chloride
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Overview
Description
2-(3,4-Difluorophenyl)ethene-1-sulfonyl chloride is an organic compound with the molecular formula C8H5ClF2O2S It is a derivative of ethene sulfonyl chloride, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride typically involves the reaction of 3,4-difluorophenyl ethene with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)ethene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Addition Reactions: The ethene moiety can undergo addition reactions with electrophiles or nucleophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired products.
Major Products Formed
The major products formed from the reactions of 2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride include sulfonamides, sulfonates, and various addition products, depending on the reagents and conditions used.
Scientific Research Applications
2-(3,4-Difluorophenyl)ethene-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with unique properties, such as enhanced thermal stability or chemical resistance.
Biological Studies: The compound is studied for its interactions with biological molecules, such as proteins and nucleic acids, to understand its potential biological activity and toxicity.
Mechanism of Action
The mechanism of action of 2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and selectivity for certain targets, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Difluorophenyl)ethene-1-sulfonamide
- 2-(3,4-Difluorophenyl)ethene-1-sulfonate
- 2-(3,4-Difluorophenyl)ethene-1-sulfonic acid
Uniqueness
Compared to similar compounds, 2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride is unique due to its reactive sulfonyl chloride group, which allows for a wide range of chemical modifications. The presence of fluorine atoms enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(3,4-difluorophenyl)ethenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2S/c9-14(12,13)4-3-6-1-2-7(10)8(11)5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELHFMOMIZBDTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CS(=O)(=O)Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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